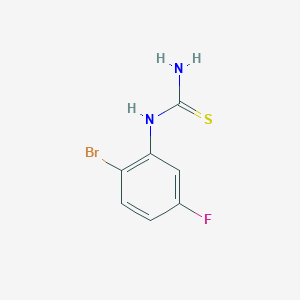![molecular formula C11H9N3 B13886776 3-Methylimidazo[1,2-c]quinazoline](/img/structure/B13886776.png)
3-Methylimidazo[1,2-c]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylimidazo[1,2-c]quinazoline is a heterocyclic compound that belongs to the class of imidazoquinazolines These compounds are characterized by a fused ring system consisting of an imidazole ring and a quinazoline ring The presence of nitrogen atoms in the ring structure imparts unique chemical and biological properties to these compounds
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylimidazo[1,2-c]quinazoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole using phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light . Another approach involves the reaction of benzimidazolyl anilines with ethynyl benzene using iodine and copper(I) iodide as catalysts in dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 3-Methylimidazo[1,2-c]quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive nitrogen atoms and the aromatic nature of the compound.
Common Reagents and Conditions:
Reduction: Reduction reactions may involve the use of hydrogen gas and palladium on carbon as a catalyst.
Substitution: Substitution reactions can be carried out using halogenating agents such as iodine or bromine in the presence of suitable catalysts.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and chemical properties.
科学的研究の応用
Chemistry: The compound serves as a valuable building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of 3-Methylimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases and phosphodiesterases, leading to the modulation of various cellular pathways . Its ability to bind to DNA and RNA also contributes to its biological effects, including antimicrobial and anticancer activities.
類似化合物との比較
Imidazo[1,5-a]quinoxalines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms.
Benzimidazoquinazolines: These compounds have an additional benzene ring fused to the quinazoline ring, resulting in different chemical and biological properties.
Uniqueness: 3-Methylimidazo[1,2-c]quinazoline is unique due to its specific ring structure and the presence of a methyl group at the 3-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C11H9N3 |
|---|---|
分子量 |
183.21 g/mol |
IUPAC名 |
3-methylimidazo[1,2-c]quinazoline |
InChI |
InChI=1S/C11H9N3/c1-8-6-12-11-9-4-2-3-5-10(9)13-7-14(8)11/h2-7H,1H3 |
InChIキー |
RZOMVQJJUPYFCZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C2N1C=NC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


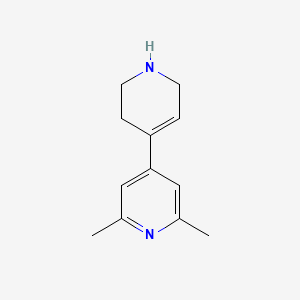
![1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13886700.png)
![1-[4-(aminomethyl)phenyl]-2(1H)-Pyridinone](/img/structure/B13886719.png)

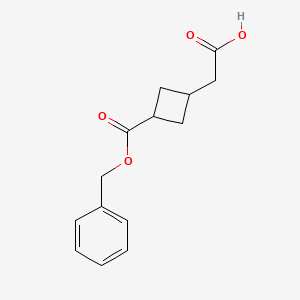
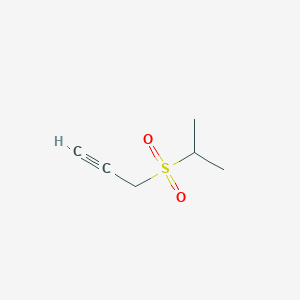
![N-[2-methoxy-5-methyl-4-(1-methylpiperidin-3-yl)phenyl]formamide](/img/structure/B13886742.png)
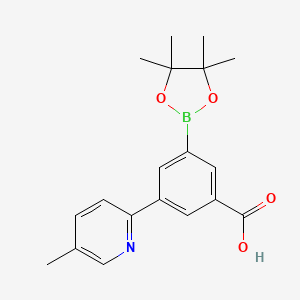
![2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine](/img/structure/B13886748.png)

![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]methanesulfonamide](/img/structure/B13886751.png)
![2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B13886761.png)
